3-(2H-1,3-benzodioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide
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Overview
Description
3-(2H-1,3-benzodioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide is a synthetic organic compound that features a benzodioxole moiety linked to a sulfonamide group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Propane-1-sulfonamide Group: This step involves the reaction of the benzodioxole intermediate with a sulfonyl chloride derivative under basic conditions.
Introduction of the Cyclohexylmethyl Group: This can be done through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide may have several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide
- 3-(2H-1,3-benzodioxol-5-yloxy)-N-(cyclohexylmethyl)butane-1-sulfonamide
Uniqueness
The uniqueness of 3-(2H-1,3-benzodioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide lies in its specific structural features, such as the combination of the benzodioxole moiety with the sulfonamide group and the cyclohexylmethyl substituent. These structural elements may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c19-24(20,18-12-14-5-2-1-3-6-14)10-4-9-21-15-7-8-16-17(11-15)23-13-22-16/h7-8,11,14,18H,1-6,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQCBVWJFJZSEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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